3-(3-Methoxyphenyl)aniline
Overview
Description
3-(3-Methoxyphenyl)aniline, also known as 3’-methoxy [1,1’-biphenyl]-3-amine, is an organic compound with the molecular formula C13H13NO. It is a derivative of aniline where the aniline ring is substituted with a methoxy group at the meta position.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-(3-Methoxyphenyl)aniline can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. The reaction typically requires a base, such as potassium carbonate, and is carried out in a solvent like toluene or ethanol under reflux conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The choice of reagents and conditions can be optimized to maximize yield and minimize costs. The use of continuous flow reactors can also enhance the efficiency of the process by providing better control over reaction parameters .
Chemical Reactions Analysis
Types of Reactions: 3-(3-Methoxyphenyl)aniline undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products:
Oxidation: 3-(3-Hydroxyphenyl)aniline.
Reduction: this compound remains unchanged if no nitro group is present.
Substitution: Products like 3-(3-Methoxy-4-bromophenyl)aniline or 3-(3-Methoxy-4-nitrophenyl)aniline.
Scientific Research Applications
3-(3-Methoxyphenyl)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of dyes, pigments, and polymers
Mechanism of Action
The mechanism of action of 3-(3-Methoxyphenyl)aniline depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The methoxy group can influence the compound’s electronic properties, affecting its reactivity and binding affinity to molecular targets .
Comparison with Similar Compounds
Aniline: The parent compound without the methoxy group.
3-Methoxyaniline: Aniline with a methoxy group at the meta position.
4-Methoxyaniline: Aniline with a methoxy group at the para position.
Comparison: 3-(3-Methoxyphenyl)aniline is unique due to the presence of both the methoxy and aniline groups, which can influence its reactivity and applications. Compared to aniline, it has different electronic properties and steric effects, making it suitable for specific synthetic and industrial applications .
Properties
IUPAC Name |
3-(3-methoxyphenyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-15-13-7-3-5-11(9-13)10-4-2-6-12(14)8-10/h2-9H,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTMWHDFYWZAJNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50374849 | |
Record name | 3-(3-Methoxyphenyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50374849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
400748-70-1 | |
Record name | 3′-Methoxy[1,1′-biphenyl]-3-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=400748-70-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(3-Methoxyphenyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50374849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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